TL13-112

描述

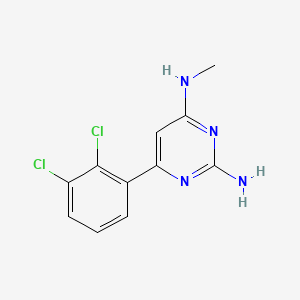

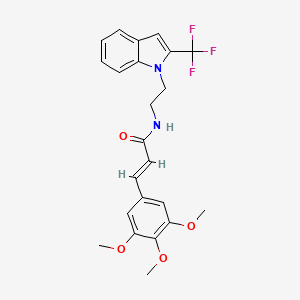

TL13-112 是一种通过蛋白降解靶向嵌合体 (PROTAC) 机制降解间变性淋巴瘤激酶 (ALK) 的强效且选择性降解剂。 它旨在抑制 ALK 活性并促进其他激酶(如 Aurora A、FER、PTK2 和 RPS6KA1)的降解 。 该化合物是一种混合分子,它将 ALK 抑制剂克里替尼布与塞瑞勃隆配体泊马度胺结合在一起 .

科学研究应用

TL13-112 具有广泛的科学研究应用,包括:

生化分析

Biochemical Properties

TL13-112 interacts with several enzymes and proteins. It inhibits ALK activity with an IC50 value of 0.14 nM . Additionally, this compound prompts the degradation of Aurora A, FER, PTK2, and RPS6KA1 with IC50 values of 8550 nM, 42.4 nM, 25.4 nM, and 677 nM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It dose-dependently inhibited the growth of the ALK-positive cell lines H3122, Karpas 299, SU-DHL-1, Kelly, Lan5, SH-SY5Y, and CHLA20 . This compound also inhibited ALK phosphorylation and downstream STAT3 phosphorylation in H3122, Karpas 299, Kelly, and CHLA20 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cereblon with an IC50 value of 2.4 uM . This compound is selective for degradation of ALK with the DC50s of 10 nM and 40 nM in H3122 cell and Karpas 299, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. ALK degradation acts at 4 hours of treatment in H3122 cells and at 8 hours of treatment in Karpas 299 cells . The maximum degradation achieves at 16 hours in both cell lines .

准备方法

合成路线和反应条件

TL13-112 是通过一个多步骤过程合成的,该过程涉及克里替尼布和泊马度胺的偶联。合成路线包括以下步骤:

克里替尼布合成: 克里替尼布是通过一系列反应合成的,这些反应涉及嘧啶环的形成,然后进行功能化以引入必要的取代基。

泊马度胺合成:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这涉及使用高通量合成技术,色谱等纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

TL13-112 经历各种化学反应,包括:

常用试剂和条件

主要产品

作用机制

TL13-112 通过以下机制发挥其作用:

与 ALK 结合: This compound 结合 ALK 的活性位点,抑制其激酶活性.

募集塞瑞勃隆: This compound 的泊马度胺成分募集 E3 连接酶塞瑞勃隆.

泛素化和降解: 募集塞瑞勃隆导致 ALK 泛素化,将其靶向蛋白酶体降解.

其他激酶的降解: This compound 还促进其他激酶(如 Aurora A、FER、PTK2 和 RPS6KA1)的降解.

相似化合物的比较

类似化合物

TL13-110: TL13-112 的阴性对照,不促进降解.

NVP-TAE684: 一种 ALK 抑制剂,不具有 PROTAC 机制.

泊马度胺: 用于合成 this compound 的塞瑞勃隆配体.

独特性

This compound 独特之处在于它能够同时抑制 ALK 活性并通过 PROTAC 机制促进其降解。 这种双重作用使其成为研究和治疗应用中的宝贵工具 .

属性

IUPAC Name |

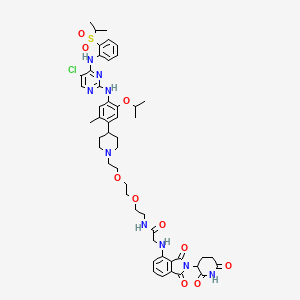

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O10S/c1-29(2)69-40-26-34(31(5)25-38(40)55-49-53-27-35(50)45(57-49)54-36-10-6-7-12-41(36)70(65,66)30(3)4)32-15-18-58(19-16-32)20-22-68-24-23-67-21-17-51-43(61)28-52-37-11-8-9-33-44(37)48(64)59(47(33)63)39-13-14-42(60)56-46(39)62/h6-12,25-27,29-30,32,39,52H,13-24,28H2,1-5H3,(H,51,61)(H,56,60,62)(H2,53,54,55,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQUXILNXIWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TL13-112 impact NPM-ALK expression in ALK+ ALCL cells and what are the downstream effects?

A1: this compound acts as a PROTAC (proteolysis targeting chimera) molecule, specifically designed to degrade NPM-ALK. [] By inducing the degradation of NPM-ALK, this compound effectively inhibits the oncogenic signaling pathways driven by this fusion protein. This leads to the upregulation of CD45, a protein whose expression is normally suppressed by NPM-ALK activity. [] The increase in CD45 levels upon this compound treatment suggests a potential role for CD45 in regulating the sensitivity of ALCL cells to ALK tyrosine kinase inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)

![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)